

experimental design for CC-401 hydrochloride treatment

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Compound of Interest

Compound Name: CC-401 hydrochloride

Cat. No.: B1139329

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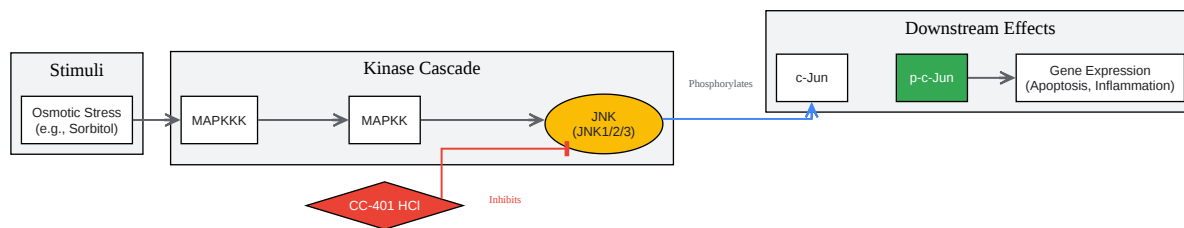
Application Notes and Protocols: CC-401 Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction **CC-401 hydrochloride** is a potent, second-generation, ATP-competitive inhibitor of all three c-Jun N-terminal kinase (JNK) isoforms.[1][2] As a member of the mitogen-activated protein (MAP) kinase family, JNK is involved in crucial cellular processes, including proliferation, apoptosis, and differentiation, making it a key target in various diseases such as cancer and inflammatory conditions.[3][4] CC-401 competitively binds to the ATP-binding site of JNK, preventing the phosphorylation of its downstream target, the transcription factor c-Jun.[1][2] These application notes provide detailed protocols for evaluating the efficacy and mechanism of action of **CC-401 hydrochloride** in cellular models.

Mechanism of Action: JNK Signaling Pathway

The JNK signaling pathway is a critical stress-response cascade. Extracellular stimuli, such as osmotic stress or cytokines, trigger a phosphorylation cascade involving MAP kinase kinase kinases (MAPKKK) and MAP kinase kinases (MAPKK), which in turn phosphorylate and activate JNK. Activated JNK then phosphorylates several transcription factors, most notably c-Jun, leading to the regulation of gene expression involved in apoptosis, inflammation, and cell proliferation. CC-401 acts by directly inhibiting the kinase activity of JNK.



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Caption: JNK signaling pathway and the inhibitory action of CC-401.

Data Presentation

Table 1: Properties of **CC-401 Hydrochloride**

Property	Value	Reference
Molecular Weight	461.39 g/mol (dihydrochloride)	
Formula	C ₂₂ H ₂₄ N ₆ O·2HCl	
Appearance	Crystalline solid	
Solubility	Soluble to 100 mM in Water and DMSO	[5]

| Storage | Store at -20°C | |

Table 2: In Vitro Kinase Inhibitory Profile of CC-401

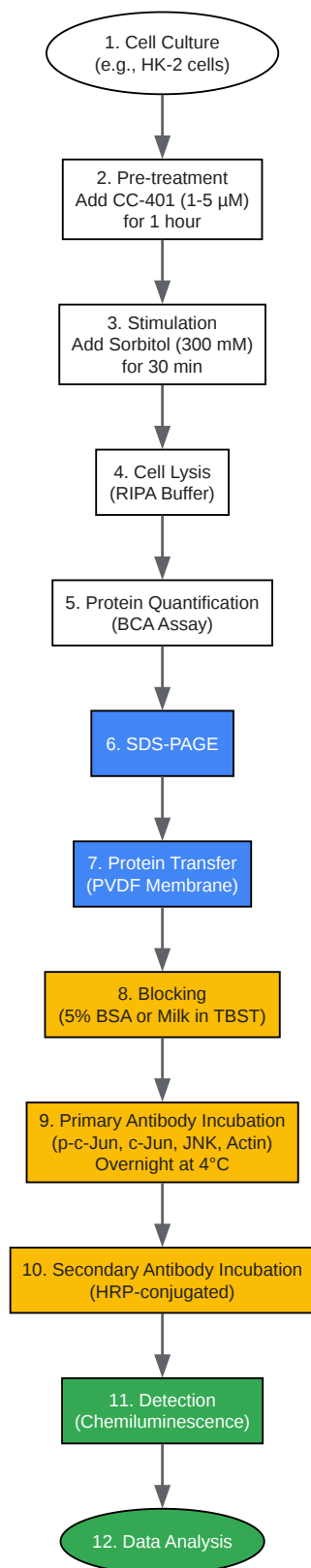
Kinase Target	K _i (nM)	Selectivity vs. Other Kinases	Reference
JNK1/2/3	25 - 50	> 40-fold	[1][6]
p38	> 2000	> 40x	[1][6]
ERK	> 2000	> 40x	[1][6]
IKK2	> 2000	> 40x	[1][6]
Lck	> 2000	> 40x	[1]

| ZAP70 | > 2000 | > 40x |[1] |

Experimental Protocols

Protocol 1: Western Blot Analysis of c-Jun Phosphorylation

This protocol details the procedure to assess the inhibitory effect of CC-401 on JNK activity by measuring the phosphorylation of its direct substrate, c-Jun, in a cellular context. A common method to activate the JNK pathway in vitro is through osmotic stress.[1][4]



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Caption: Workflow for Western Blot analysis.

Methodology:

- Cell Culture: Plate human HK-2 proximal tubular epithelial cells in 6-well plates and grow to confluence.[\[4\]](#) 24 hours before treatment, switch to a medium containing 0.5% FCS.[\[4\]](#)
- Compound Treatment: Prepare stock solutions of **CC-401 hydrochloride** in DMSO. Pre-treat cells with varying concentrations of CC-401 (e.g., 1-5 μ M) for 1 hour.[\[4\]](#)[\[6\]](#)
- JNK Pathway Stimulation: Induce osmotic stress by adding sorbitol to a final concentration of 300 mM for 30 minutes.[\[4\]](#)
- Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[\[3\]](#)[\[7\]](#) Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[\[3\]](#)[\[8\]](#)
- Protein Quantification: Determine the protein concentration of the supernatant using a BCA Protein Assay Kit.[\[8\]](#)
- SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 μ g) onto an SDS-polyacrylamide gel and perform electrophoresis.[\[9\]](#) Transfer the separated proteins to a PVDF membrane.[\[9\]](#)
- Antibody Incubation:
 - Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[\[9\]](#)
 - Incubate the membrane overnight at 4°C with primary antibodies against phospho-c-Jun (Ser63), total c-Jun, and a loading control (e.g., Actin or GAPDH).[\[1\]](#)
 - Wash the membrane three times with TBST.[\[9\]](#)
 - Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[\[10\]](#)
- Detection: Wash the membrane three times with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[\[7\]](#)

Protocol 2: In Vitro Kinase Assay

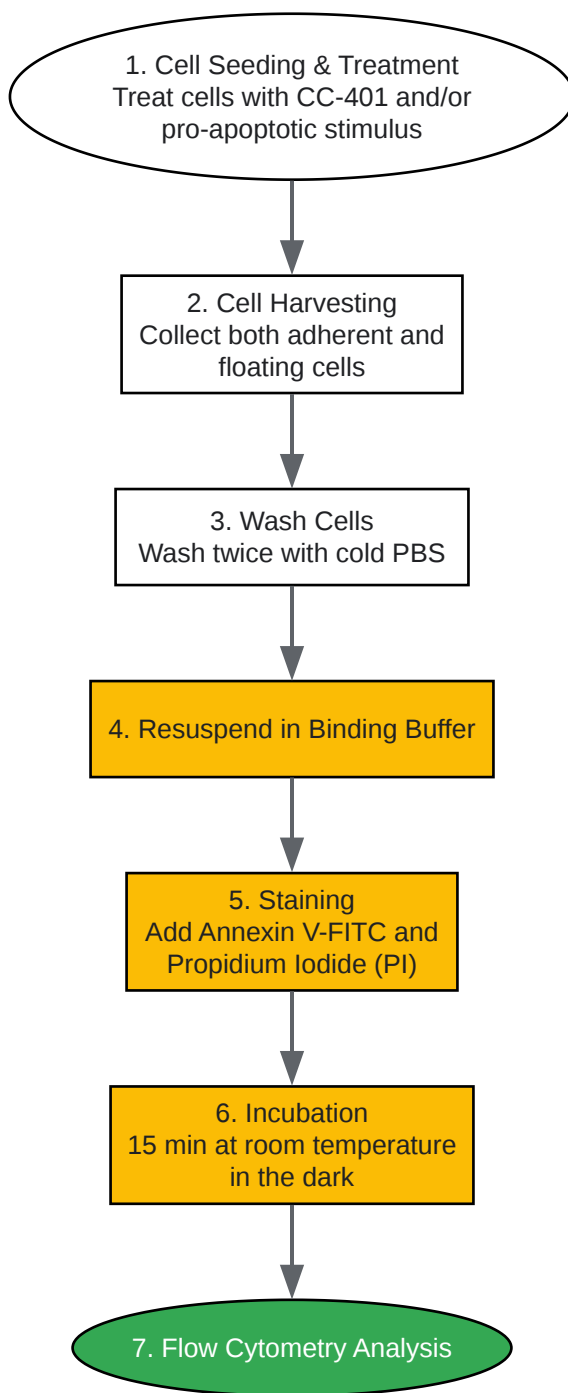
This protocol measures the direct inhibitory effect of CC-401 on the enzymatic activity of purified JNK.

Methodology:

- **Reagent Preparation:** Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5% glycerol).[\[11\]](#) Prepare serial dilutions of **CC-401 hydrochloride**.
- **Reaction Setup:** In a 384-well plate, add purified active JNK enzyme, a suitable peptide substrate (e.g., a c-Jun-derived peptide), and the serially diluted CC-401 or vehicle control (DMSO).[\[11\]](#)
- **Initiate Reaction:** Start the kinase reaction by adding ATP (e.g., 10-100 μM). The final reaction volume is typically 20-50 μL.[\[11\]](#)
- **Incubation:** Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
- **Detection:** Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as a fluorescence-based assay where ADP production is coupled to a fluorescent signal.
- **Data Analysis:** Measure the signal from each well. Plot the percentage of kinase activity against the logarithm of the CC-401 concentration. Calculate the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 3: Apoptosis Assay via Annexin V Staining

This protocol assesses the effect of CC-401 on apoptosis, as the JNK pathway is a key regulator of this process. The assay uses Annexin V to detect the externalization of phosphatidylserine, an early marker of apoptosis.[\[12\]](#)[\[13\]](#)



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Caption: Workflow for Annexin V apoptosis assay.

Methodology:

- Cell Treatment: Seed cells (e.g., 1×10^6) in a suitable culture flask or plate.[13] Treat the cells with **CC-401 hydrochloride**, with or without a pro-apoptotic stimulus, for the desired duration (e.g., 24-48 hours).
- Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and combine them with the cells from the supernatant.[13]
- Washing: Wash the collected cells twice with ice-cold PBS by centrifugation (e.g., 500 x g for 5 minutes).[13][14]
- Staining:
 - Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of $1-5 \times 10^6$ cells/mL.[15]
 - To 100 μ L of the cell suspension, add 5 μ L of a fluorochrome-conjugated Annexin V (e.g., FITC) and 1-2 μ L of Propidium Iodide (PI) solution.[13][15]
- Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14][15]
- Analysis: After incubation, add 400 μ L of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[14]
 - Healthy cells: Annexin V negative and PI negative.
 - Early apoptotic cells: Annexin V positive and PI negative.[13]
 - Late apoptotic/necrotic cells: Annexin V positive and PI positive.[13]

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